1-Chloro-6-iodoperfluorohexane

Overview

Description

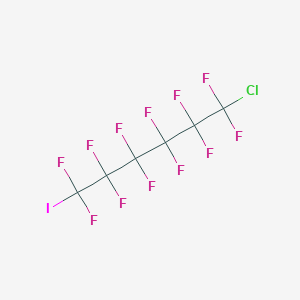

1-Chloro-6-iodoperfluorohexane is a halogenated perfluoroalkane with the molecular formula C6ClF12I. It is characterized by the presence of both chlorine and iodine atoms attached to a perfluorinated hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-6-iodoperfluorohexane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-chloro-6-bromoperfluorohexane with sodium iodide in an aprotic solvent such as acetone. The reaction is typically carried out at elevated temperatures to facilitate the exchange of bromine with iodine .

Industrial Production Methods

Industrial production of this compound may involve similar halogen exchange reactions on a larger scale. The process would require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-6-iodoperfluorohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as cyanide or thiolate ions, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 1-chloro-6-hydroperfluorohexane using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex fluorinated compounds

Common Reagents and Conditions

Sodium Iodide: Used in halogen exchange reactions.

Lithium Aluminum Hydride: Employed in reduction reactions.

Organometallic Reagents: Utilized in coupling reactions to form new carbon-carbon bonds

Major Products Formed

1-Chloro-6-hydroperfluorohexane: Formed through reduction.

Various Substituted Perfluorohexanes: Formed through substitution and coupling reactions

Scientific Research Applications

1-Chloro-6-iodoperfluorohexane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential use in bioimaging and as a tracer due to its unique fluorinated structure.

Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 1-chloro-6-iodoperfluorohexane depends on the specific application. In chemical reactions, it acts as a source of fluorinated intermediates that can undergo further transformations. In biological applications, its fluorinated structure may interact with biological molecules, enhancing imaging contrast or facilitating targeted delivery of therapeutic agents .

Comparison with Similar Compounds

1-Chloro-6-iodoperfluorohexane can be compared with other halogenated perfluoroalkanes, such as:

1-Bromo-6-iodoperfluorohexane: Similar structure but with a bromine atom instead of chlorine.

1-Chloro-6-bromoperfluorohexane: Contains both chlorine and bromine atoms.

1-Iodo-6-fluoroperfluorohexane: Contains iodine and fluorine atoms.

Biological Activity

1-Chloro-6-iodoperfluorohexane (C6ClF12I) is a halogenated compound that has garnered interest in various fields, including medicinal chemistry and material science. Its unique structure, characterized by a perfluorinated carbon chain with chlorine and iodine substituents, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C6ClF12I

- Molecular Weight : 406.00 g/mol

- Boiling Point : Approximately 40 °C at 1 mmHg

- Solubility : Limited solubility in water due to its highly fluorinated nature.

The compound features a six-carbon chain where all carbon atoms are fully substituted with fluorine except for one chlorine atom at the first carbon and one iodine atom at the sixth carbon .

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitutions and radical polymerizations. The halogen atoms (Cl and I) can engage in halogen bonding, which plays a critical role in molecular interactions within biological systems. This characteristic is particularly significant for designing compounds that target specific proteins or enzymes involved in various metabolic pathways .

Halogen Bonding

Halogen bonding refers to the attractive interaction between a halogen atom and an electron-rich site, which can enhance the binding affinity of drug candidates to their biological targets. The presence of both chlorine and iodine in this compound allows it to act as a strong halogen bond donor, potentially influencing its pharmacokinetic properties .

Biological Activity

Research on the biological activity of this compound reveals several key findings:

- Antifungal Activity : Preliminary studies indicate that compounds containing CF2X moieties (where X is a halogen such as Cl or I) exhibit antifungal properties. Although specific data on this compound is limited, its structural analogs have shown promising results against various fungal strains .

- Targeting Ion Channels : The compound has been investigated for its potential role in modulating ion channels like TMEM16A, which are crucial for calcium-activated chloride conductance. This modulation could have implications for treating conditions related to ion channel dysfunction .

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal activity of several halogenated compounds, including derivatives of perfluorinated alkanes. While direct testing on this compound was not conducted, related compounds demonstrated significant antifungal effects against Candida albicans and Aspergillus niger. The results suggested that halogenation enhances biological activity through increased lipophilicity and improved membrane permeability .

Case Study 2: Ion Channel Modulation

In another investigation, researchers explored the interaction of halogenated compounds with TMEM16A channels. The study utilized computational modeling alongside experimental validation to assess binding affinities. Although specific data for this compound was not available, compounds with similar structures exhibited effective modulation of channel activity, indicating potential therapeutic applications in respiratory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C6ClF12I | Potential antifungal; ion channel modulation |

| CF2Cl ether | C2ClF4 | Antifungal; selective VEGF receptor inhibitors |

| Halodifluoroacetamides | C3F4Cl | Binding to E3 ubiquitin ligases |

Properties

IUPAC Name |

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF12I/c7-5(16,17)3(12,13)1(8,9)2(10,11)4(14,15)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLCOZPKBKKNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)I)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF12I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371479 | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16486-97-8 | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-6-iodoperfluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.